molecular formula C17H18O3 B14589155 1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one CAS No. 61542-99-2

1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one

Cat. No.: B14589155
CAS No.: 61542-99-2
M. Wt: 270.32 g/mol
InChI Key: NDCYWYVDFODIGB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure that includes both phenolic and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under acidic or basic conditions. The reaction may involve catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ketone group can act as an electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methylphenyl)ethanone: Shares a similar phenolic structure but lacks the methoxy and phenylpropanone groups.

    4’-Hydroxy-3’-methylacetophenone: Similar in structure but differs in the position of the methoxy group and the presence of the acetophenone moiety.

Uniqueness

1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61542-99-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C17H18O3/c1-12-15(18)11-9-14(17(12)20-2)16(19)10-8-13-6-4-3-5-7-13/h3-7,9,11,18H,8,10H2,1-2H3

InChI Key

NDCYWYVDFODIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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